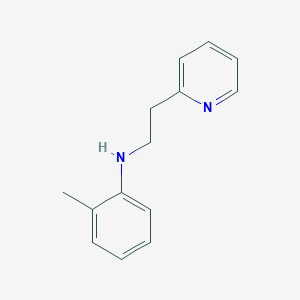

2-methyl-N-(2-pyridin-2-ylethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-pyridin-2-ylethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-6-2-3-8-14(12)16-11-9-13-7-4-5-10-15-13/h2-8,10,16H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLGMAKXWNLGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378949 | |

| Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92733-82-9 | |

| Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyridine Amine Ligands in Contemporary Chemical Research

Pyridine-amine ligands are a class of organic compounds that contain at least one pyridine (B92270) ring and one amine group. These functional groups are Lewis bases, capable of donating their lone pair of electrons to a metal center, making them excellent ligands for forming coordination complexes. The combination of a soft pyridine donor and a hard amine donor in a single molecule allows these ligands to bind to a wide variety of metal ions, leading to complexes with diverse geometries and electronic properties.

The versatility of pyridine-amine ligands has led to their application in numerous areas of chemical research. They are integral components in the design of catalysts for organic synthesis, including polymerization reactions. For instance, palladium(II) complexes featuring N-(pyridin-2-ylmethyl)aniline derivatives have been investigated for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net Furthermore, the ability to systematically modify the electronic and steric properties of the ligand by changing substituents on the pyridine or aniline (B41778) rings allows for the fine-tuning of the resulting metal complex's reactivity and stability. This tunability is a key reason for their prominence in fields such as bioinorganic chemistry, where they are used to model the active sites of metalloenzymes, and in materials science for the construction of novel coordination polymers and supramolecular assemblies. rsc.org

Structural Classification and Nomenclature Within the N Pyridin 2 Ylethyl Aniline Family

The compound 2-methyl-N-(2-pyridin-2-ylethyl)aniline belongs to the broader family of N-(Pyridin-2-ylethyl)anilines. The systematic nomenclature for this family follows IUPAC conventions, where the aniline (B41778) nitrogen is designated as 'N', and the substituents on both the aniline and pyridine (B92270) rings are numbered accordingly.

Structural Features: The core structure consists of three key components:

A Pyridine Ring: Typically connected at the 2-position.

An Aniline Ring: A benzene (B151609) ring substituted with an amino group.

An Ethyl Linker: A two-carbon chain (-CH2-CH2-) connecting the pyridine ring to the nitrogen atom of the aniline.

The subject compound, 2-methyl-N-(2-pyridin-2-ylethyl)aniline, is specifically defined by a methyl group (-CH3) at the 2-position (ortho-position) of the aniline ring. This substitution has significant steric and electronic implications for its coordination behavior compared to its unsubstituted parent, N-(2-(pyridin-2-yl)ethyl)aniline.

These molecules act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group, forming a stable chelate ring. X-ray diffraction studies on the related compound N-(2-(2-pyridyl)-ethyl)aniline and its cobalt(II) chloride complex reveal significant conformational changes upon coordination. pku.edu.cn In its free state, the torsion angle between the pyridine and benzene rings is minimal (5.0°), but upon forming a complex, this angle increases dramatically to 73.7°. pku.edu.cn This flexibility in the ethyl linker allows the ligand to adopt a suitable conformation to accommodate the geometric preferences of the metal ion.

| Property | Value |

|---|---|

| CAS Number | 92733-82-9 |

| Molecular Formula | C14H16N2 |

| Molecular Weight | 212.29 g/mol |

| SMILES | Cc1ccccc1NCCc1ccccn1 |

Current Academic Research Landscape and Emerging Applications in Fundamental Chemical Science

Established Synthetic Pathways for N-(Pyridin-2-ylethyl)aniline Derivatives

The construction of the N-(pyridin-2-ylethyl)aniline scaffold can be achieved through several established synthetic methodologies, including reductive amination, condensation reactions to form Schiff base precursors, and multi-component reaction strategies.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient method for the formation of carbon-nitrogen bonds. In the context of 2-methyl-N-(2-pyridin-2-ylethyl)aniline, this strategy typically involves the reaction of 2-(2-aminoethyl)pyridine (B145717) with o-tolualdehyde. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option.

A plausible reaction scheme is presented below:

Table 1: Key Reagents in the Reductive Amination for 2-methyl-N-(2-pyridin-2-ylethyl)aniline Synthesis

| Reagent | Role |

| 2-(2-aminoethyl)pyridine | Primary amine source |

| o-tolualdehyde | Carbonyl compound |

| Sodium triacetoxyborohydride (STAB) | Reducing agent |

| Dichloromethane (DCM) or Dichloroethane (DCE) | Solvent |

| Acetic acid | Catalyst (optional) |

This one-pot tandem procedure is highly efficient and offers excellent yields for N-Boc protected secondary amines when (Boc)2O is used in conjunction with STAB. researchgate.net

Condensation Reactions for Analogous Schiff Base Precursors

The formation of a Schiff base (imine) through the condensation of an amine and a carbonyl compound is a reversible reaction that can be driven to completion by removal of water. For the synthesis of precursors to N-(pyridin-2-ylethyl)aniline derivatives, 2-(2-aminoethyl)pyridine can be condensed with a suitable substituted benzaldehyde. While not directly producing the target saturated amine, the resulting Schiff base can be readily isolated and subsequently reduced in a separate step to yield the final product. This two-step approach can sometimes offer advantages in terms of purification and characterization of the intermediate. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While a specific MCR for the direct synthesis of 2-methyl-N-(2-pyridin-2-ylethyl)aniline is not prominently described in the literature, related pyridine-containing structures are accessible through such strategies. For instance, the synthesis of polysubstituted pyridines can be achieved through the one-pot condensation of a β-dicarbonyl compound, an aldehyde, and an ammonium (B1175870) source. ijpsonline.comacgpubs.org The development of a novel MCR to directly access the N-(pyridin-2-ylethyl)aniline scaffold remains an area of interest for synthetic chemists.

Derivatization and Functionalization Strategies of the Ligand Scaffold

The 2-methyl-N-(2-pyridin-2-ylethyl)aniline scaffold presents multiple sites for further chemical modification, allowing for the fine-tuning of its electronic and steric properties. Key strategies include the introduction of substituents on the aromatic rings and modifications at the nitrogen atom.

Introduction of Aromatic Ring Substituents

The aniline and pyridine (B92270) rings of the molecule are amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the methyl group and the amino linkage on the aniline ring, and the nitrogen atom on the pyridine ring) will govern the position of newly introduced functional groups. For example, nitration, halogenation, or Friedel-Crafts reactions could be employed to introduce a variety of substituents, thereby modulating the ligand's properties. However, the reaction conditions must be carefully controlled to avoid undesired side reactions, such as oxidation of the aniline moiety or quaternization of the pyridine nitrogen.

N-Alkylation and N-Arylation Approaches

The secondary amine nitrogen in 2-methyl-N-(2-pyridin-2-ylethyl)aniline is a nucleophilic center and can readily undergo N-alkylation or N-arylation. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. researchgate.net This allows for the introduction of a wide range of alkyl groups, from simple methyl or ethyl groups to more complex chains. Transition-metal-free direct N-alkylation of anilines using alcohols has also been reported, offering a greener alternative to the use of alkyl halides. rsc.org

N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a new carbon-nitrogen bond between the secondary amine and an aryl halide or triflate, providing access to a diverse array of tri- and tetra-substituted amine derivatives.

Table 2: Common Reagents for N-Alkylation and N-Arylation

| Transformation | Reagents |

| N-Alkylation | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), Base (e.g., K2CO3, NaH) |

| N-Arylation | Aryl halide (e.g., bromobenzene), Palladium catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Chemical Reactivity and Transformation Pathways

The unique structure of 2-methyl-N-(2-pyridin-2-ylethyl)aniline, which combines an electron-rich aniline ring with an electron-deficient pyridine ring linked by a flexible ethyl bridge, gives rise to a complex and interesting chemical reactivity. The compound can undergo reactions targeting the aniline ring, the pyridine ring, the secondary amine nitrogen, or the benzylic protons of the ethyl linker.

The oxidation of 2-methyl-N-(2-pyridin-2-ylethyl)aniline can proceed through several pathways, primarily involving the aniline moiety and the secondary amine. While specific studies on this molecule are not extensively documented, the reactivity can be inferred from the well-established chemistry of N-alkylanilines and related compounds.

Chemical oxidation of anilines can lead to a variety of products, including nitrobenzenes and benzoquinones, depending on the oxidizing agent and reaction conditions. openaccessjournals.com For instance, the reaction of aniline derivatives with hydroxyl radicals can proceed via two main pathways: direct hydrogen abstraction from the amino group to form an anilino radical, or radical addition to the aromatic ring to form OH adducts. rsc.org In the case of 2-methyl-N-(2-pyridin-2-ylethyl)aniline, oxidation could potentially lead to the formation of N-centered radicals, which are key intermediates in the formation of various coupled products or further oxidized species.

A significant transformation pathway for secondary amines like 2-methyl-N-(2-pyridin-2-ylethyl)aniline is the formation of imines. Imines are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. redalyc.org However, imine analogs can also be formed from secondary amines through oxidative processes. For example, the oxidation of the ethyl bridge, particularly at the carbon adjacent to the nitrogen, could yield an enamine intermediate that tautomerizes to an imine.

Furthermore, imine analogs can be synthesized by reacting a suitable aniline with a pyridine-based carbonyl compound. For instance, the condensation of 4-nitroaniline (B120555) with 2-pyridinecarboxaldehyde, catalyzed by acetic acid, yields the corresponding imine, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. researchgate.net A similar strategy could be envisioned for the synthesis of imine analogs related to the target compound. The general conditions for such imine formations are often straightforward, involving refluxing the reactants in a suitable solvent.

| Aniline Reactant | Carbonyl Reactant | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-nitroaniline | 2-pyridinecarboxaldehyde | Acetic acid / Benzene (B151609) | Reflux, 6h | Not specified | researchgate.net |

| 2,4,6-trimethyaniline | Pyridine-2-carboxaldehyde | Formic acid / Methanol | Reflux, 4h | 76% | researchgate.net |

Reactions of the Aniline Moiety:

The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the secondary amino group. byjus.com This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the nitrogen atom. However, in 2-methyl-N-(2-pyridin-2-ylethyl)aniline, the positions are influenced by both the N-alkyl group and the o-methyl group.

Halogenation: Aniline reacts readily with bromine water to produce 2,4,6-tribromoaniline. byjus.com For the title compound, halogenation would be expected to occur at the activated positions on the aniline ring that are sterically accessible.

Nitration: The nitration of aniline with a mixture of nitric acid and sulfuric acid is complex. The highly acidic medium can protonate the amino group, forming an anilinium ion which is a meta-directing group. This often results in a mixture of para and meta isomers. byjus.comyoutube.com To achieve selective para-nitration, the amino group is often first protected by acetylation.

Sulfonation: Reaction with sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid. byjus.com

Nucleophilic Substitution: While the aniline ring itself is electron-rich and generally unreactive towards nucleophiles, N-alkylanilines can participate in nucleophilic substitution reactions at the nitrogen atom. ucalgary.ca The lone pair on the nitrogen makes it a potential nucleophile that can react with alkyl halides in SN2 reactions. ucalgary.ca

The presence of the 2-methyl group on the aniline ring provides steric hindrance that may influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered para position.

Reactions of the Pyridine Moiety:

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.

Electrophilic Substitution: Electrophilic substitution on pyridine is difficult and requires harsh conditions, typically affording the 3-substituted product. youtube.com The reactivity is often compared to that of nitrobenzene. youtube.com The reactivity can be enhanced by introducing electron-donating groups or by converting the pyridine to its N-oxide. youtube.comyoutube.com

Nucleophilic Substitution: Pyridine and its derivatives can undergo nucleophilic substitution, particularly at the 2- and 4-positions, especially when a good leaving group is present. The reaction proceeds through an addition-elimination mechanism.

Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It readily reacts with alkyl halides to form N-alkylpyridinium salts and with acids to form pyridinium (B92312) salts. This can also occur with organometallic reagents like MeLi. nih.gov

Oxidation to N-Oxide: The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents such as hydrogen peroxide or peracids. youtube.com This transformation alters the reactivity of the ring, activating the 2- and 4-positions for both nucleophilic and electrophilic attack. youtube.com

| Reaction Type | Aniline Moiety | Pyridine Moiety |

|---|---|---|

| Electrophilic Substitution | Highly activated, ortho/para directing | Deactivated, meta directing, requires harsh conditions |

| Nucleophilic Substitution | Generally unreactive (ring), N-atom is nucleophilic | Susceptible at C-2 and C-4 (if leaving group is present) |

| Reaction with Acids | Forms anilinium salts (deactivating) | Forms pyridinium salts |

| Oxidation | Forms various products (e.g., anilino radicals, quinones) | Forms Pyridine N-oxide at the nitrogen atom |

General Principles of N,N'-Bidentate Ligand Coordination to Transition Metals

The coordination of ligands to a central metal atom or ion is a fundamental concept in transition metal chemistry, forming the basis of coordination compounds. uwimona.edu.jm Ligands are ions or neutral molecules that possess at least one donor atom with a lone pair of electrons, which can be donated to a central metal atom (a Lewis acid) to form a coordinate covalent bond. libretexts.org

Ligands are classified by the number of donor atoms they use to bind to the metal center. libretexts.org Those with two donor atoms are termed bidentate ligands. libretexts.org The compound 2-methyl-N-(2-pyridin-2-ylethyl)aniline functions as an N,N'-bidentate ligand, meaning it coordinates to a metal center through its two nitrogen atoms: one from the pyridine ring and one from the aniline group.

When a bidentate ligand binds to a metal ion, it forms a ring structure known as a chelate ring. libretexts.orglibretexts.org This process is called chelation. numberanalytics.com The resulting complex, which contains one or more chelate rings, is called a chelate complex. libretexts.org The formation of these ring structures significantly enhances the stability of the complex compared to analogous complexes formed with similar monodentate ligands (ligands that bind through only one donor atom). tutorchase.com This increased stability is known as the chelate effect . libretexts.orgnumberanalytics.comtutorchase.com The chelate effect is primarily an entropy-driven phenomenon; the formation of a chelate from a polydentate ligand results in a net increase in the number of free-moving species in the system, leading to a favorable increase in entropy and a more stable complex. uwimona.edu.jmtutorchase.com The stability of chelated complexes is also influenced by the size of the chelate ring, with five- and six-membered rings generally being the most stable. slideshare.net

The coordination of N,N'-bidentate ligands to a transition metal ion results in complexes with specific geometries, which are determined by the coordination number of the metal. Common coordination numbers for transition metals are four and six, leading to square planar, tetrahedral, or octahedral geometries. libretexts.org

Synthesis and Characterization of Metal Complexes

A review of scientific literature did not yield specific studies on the synthesis or characterization of metal complexes involving the ligand 2-methyl-N-(2-pyridin-2-ylethyl)aniline. Therefore, the following sections on specific copper(II) and palladium(II) complexes cannot be detailed with experimental findings for this particular compound.

No research findings were available in the search results regarding the synthesis and characterization of mononuclear, dimeric, polymeric, or halogen-bridged copper(II) complexes with the specific ligand 2-methyl-N-(2-pyridin-2-ylethyl)aniline.

There is no available information from the search results on the formation of mononuclear copper(II) complexes with 2-methyl-N-(2-pyridin-2-ylethyl)aniline.

There is no available information from the search results on the formation of dimeric or polymeric copper(II) architectures with 2-methyl-N-(2-pyridin-2-ylethyl)aniline.

There is no available information from the search results on the formation of halogen-bridged copper(II) systems with 2-methyl-N-(2-pyridin-2-ylethyl)aniline.

No research findings were available in the search results regarding the synthesis and characterization of palladium(II) complexes with the specific ligand 2-methyl-N-(2-pyridin-2-ylethyl)aniline.

Palladium(II) Complexes

Distorted Square Planar Geometries and Substituent Effects

No specific research findings detailing the formation of distorted square planar complexes between 2-methyl-N-(2-pyridin-2-ylethyl)aniline and metal ions such as Pd(II) or Pt(II) were identified. General principles of coordination chemistry suggest that square planar geometries are common for d⁸ metal ions. The electronic and steric effects of the methyl substituent on the aniline ring would be expected to influence the precise coordination geometry and reactivity of such complexes; however, without experimental data, any discussion would be purely speculative.

Zinc(II) and Cadmium(II) Complexes

Distorted Tetrahedral and Octahedral Coordination Environments

There is no specific information available on the synthesis and structural characterization of zinc(II) or cadmium(II) complexes with 2-methyl-N-(2-pyridin-2-ylethyl)aniline that would confirm the existence of distorted tetrahedral or octahedral coordination environments. While studies on similar ligands show that zinc(II) can adopt a distorted tetrahedral geometry and that both zinc(II) and cadmium(II) can form six-coordinate octahedral complexes, these findings cannot be directly attributed to the title compound. researchgate.net

Trigonal Bipyramidal Geometries

No published studies were found that describe the formation of zinc(II) or cadmium(II) complexes with 2-methyl-N-(2-pyridin-2-ylethyl)aniline exhibiting a trigonal bipyramidal geometry. Research on analogous systems has shown that dimeric cadmium complexes can adopt a five-coordinate trigonal bipyramidal geometry, but this has not been documented for the specific ligand . researchgate.net

Cobalt(II) Complexes

Information regarding the synthesis and characterization of Cobalt(II) complexes specifically with the 2-methyl-N-(2-pyridin-2-ylethyl)aniline ligand is not available in the surveyed literature.

Iridium(III) and Rhodium(III) Complexes

Similarly, there are no specific research articles detailing the synthesis, structure, or reactivity of Iridium(III) or Rhodium(III) complexes with the 2-methyl-N-(2-pyridin-2-ylethyl)aniline ligand.

Silver(I) Complexes

Silver(I) ions, having a d10 electronic configuration, are flexible in their coordination geometry, commonly forming linear, trigonal, and tetrahedral complexes. The interaction of Ag(I) with N-donor ligands, particularly those containing pyridine moieties, has been a subject of significant study. jscimedcentral.comnih.gov When 2-methyl-N-(2-pyridin-2-ylethyl)aniline coordinates to a silver(I) center, it is expected to form a stable five-membered metallacycle. scielo.org.conih.gov

The characterization of such complexes typically involves various spectroscopic techniques. For instance, in a related silver(I) complex with a 2-(2-pyridyl)benzimidazole (B74506) ligand, coordination through the nitrogen atoms was confirmed by IR, UV-Visible, XPS, and NMR spectroscopy. scielo.org.co The formation of a metal-N bond is often observed in the XPS N1s spectrum as distinct signals. scielo.org.co The coordination environment can be further elucidated through single-crystal X-ray diffraction, which for many silver(I) complexes with bidentate N-donor ligands reveals the specific geometry and bond parameters. nih.gov

Table 1: Expected Spectroscopic Data for a [Ag(2-methyl-N-(2-pyridin-2-ylethyl)aniline)]+ Complex

| Spectroscopic Technique | Expected Observation | Rationale |

|---|---|---|

| FT-IR | Shift in C=N and N-H stretching frequencies. | Coordination of pyridine and aniline nitrogen atoms to the Ag(I) center alters the electron density and bond strengths within the ligand. |

| 1H-NMR | Downfield shift of pyridine and aniline protons. | The deshielding effect of the metal center on the protons adjacent to the coordinating nitrogen atoms. |

| 13C-NMR | Shift in the signals of carbon atoms adjacent to the N-donors. | Changes in the electronic environment upon complexation. |

| XPS | Distinct signals in the N1s spectrum. | The presence of metal-N bonds creates different electronic states for the nitrogen atoms. scielo.org.co |

Ligand Field Theory and Electronic Structure Elucidation of Metal Complexes

Ligand Field Theory (LFT) is a sophisticated model that merges principles from crystal field theory and molecular orbital theory to describe the electronic structure and bonding in coordination complexes. wikipedia.orgnumberanalytics.com It analyzes the interaction between the valence orbitals of the central metal ion and the orbitals of the surrounding ligands. wikipedia.org For a transition metal complex of 2-methyl-N-(2-pyridin-2-ylethyl)aniline, the lone pairs of electrons on the two nitrogen donor atoms interact with the metal's d-orbitals.

This interaction removes the degeneracy of the d-orbitals, splitting them into distinct energy levels. In an octahedral complex, for example, the d-orbitals split into a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg* set (dz², dx²-y²). libretexts.orglibretexts.org The energy separation between these sets is denoted as ΔO (the ligand field splitting parameter).

The magnitude of ΔO is determined by the nature of the metal-ligand interactions:

σ-Bonding : The direct overlap of the nitrogen lone-pair orbitals with the metal's d-orbitals raises the energy of the eg* orbitals. wikipedia.org

π-Bonding : The pyridine ring of the ligand has empty π* orbitals that can accept electron density from the metal's filled t2g orbitals (π-backbonding). This interaction lowers the energy of the t2g orbitals and consequently increases the magnitude of ΔO. libretexts.org Conversely, the aniline moiety may act as a π-donor, which could potentially decrease ΔO.

Chelate Ring Conformation and Flexibility in Coordinated States

Upon coordination to a metal ion, the 2-methyl-N-(2-pyridin-2-ylethyl)aniline ligand forms a five-membered chelate ring with the atomic sequence M-N(pyridine)-C-C-N(aniline). The formation of such a ring is thermodynamically favorable, an observation known as the chelate effect. This effect leads to enhanced stability of the complex compared to analogous complexes with monodentate ligands. researchgate.net

A five-membered saturated ring, like the one formed here, is not planar and adopts puckered conformations to minimize steric strain. The two primary, low-energy conformations are the "envelope," where one atom is out of the plane of the other four, and the "half-chair" or "twist," where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The flexibility of this chelate ring allows it to switch between these conformations.

Stereochemical Analysis of Metal-Ligand Interactions

The coordination of the bidentate 2-methyl-N-(2-pyridin-2-ylethyl)aniline ligand to a metal center can result in a variety of stereochemical arrangements, depending on the coordination number of the metal and the stoichiometry of the complex.

Four-Coordinate Complexes : For a complex with the general formula [M(L)2]n+, where L is the bidentate ligand, a metal ion like Pd(II) or Pt(II) would likely adopt a square planar geometry. nih.govresearchgate.net This arrangement would result in cis and trans isomers, with the cis isomer being chiral. Tetrahedral geometries are also possible, particularly for d10 ions like Zn(II). mdpi.com

Six-Coordinate Complexes : With metal ions that prefer a coordination number of six, such as Co(II), Fe(II), or Cd(II), octahedral complexes are typically formed. nih.govwhiterose.ac.uk

For complexes of the type [M(L)2X2] (where X is a monodentate ligand), cis and trans isomers are possible.

For tris-chelate complexes of the type [M(L)3]n+, two geometric isomers can form: facial (fac), where the three pyridine nitrogens (and three aniline nitrogens) occupy one face of the octahedron, and meridional (mer), where they occupy a plane bisecting the octahedron.

Furthermore, these octahedral tris-chelate complexes lack a plane of symmetry and are therefore chiral, existing as a pair of non-superimposable mirror images known as the Δ (delta) and Λ (lambda) enantiomers.

The steric demands of the 2-methylphenyl group can play a crucial role in determining which isomer is preferentially formed, often favoring less sterically crowded arrangements. researchgate.net

Table 2: Potential Geometries and Isomerism for Metal Complexes of 2-methyl-N-(2-pyridin-2-ylethyl)aniline (L)

| Complex Stoichiometry | Coordination Number | Common Geometry | Possible Isomers |

|---|---|---|---|

| [M(L)X2] | 4 | Square Planar | N/A |

| [M(L)2] | 4 | Square Planar, Tetrahedral | cis / trans (Square Planar) |

| [M(L)2X2] | 6 | Octahedral | cis / trans |

Polymerization Catalysis

The structural and electronic properties of metal complexes derived from 2-methyl-N-(2-pyridin-2-ylethyl)aniline and related ligands can be finely tuned, making them effective catalysts for the synthesis of polymers with controlled molecular weights and stereochemistry.

Methyl Methacrylate (B99206) (MMA) Polymerization

In the presence of a cocatalyst such as modified methylaluminoxane (B55162) (MMAO), metal complexes of pyridinyl-aniline ligands demonstrate significant activity in the polymerization of methyl methacrylate (MMA), a key monomer for the production of acrylic plastics.

Influence of Metal Center (e.g., Pd(II), Zn(II), Co(II), Cd(II)) on Catalytic Activity and Stereoselectivity

The choice of the central metal ion in these complexes plays a crucial role in determining the catalytic performance, including activity, the molecular weight of the resulting poly(methyl methacrylate) (PMMA), and its stereoselectivity. researchgate.netresearchgate.net Research on structurally related N-methyl-N-(pyridin-2-ylmethyl)aniline and 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligands reveals distinct differences in catalytic behavior among various divalent metal centers.

Palladium(II) complexes exhibit high catalytic activity. For instance, a Pd(II) complex with a 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligand showed an activity of 3.80 × 10⁴ g PMMA/(mol Pd·hr), producing high molecular weight PMMA (9.12 × 10⁵ g/mol ). researchgate.net Similarly, a Pd(II) complex of N-methyl-N-(pyridin-2-ylmethyl)aniline demonstrated a moderate activity of 3.03 × 10⁴ g PMMA/(mol Pd·h). researchgate.net Both catalyst systems yielded syndio-enriched PMMA, with syndiotacticity (rr) values of approximately 0.68, indicating a preference for alternating stereochemistry in the polymer backbone. researchgate.netresearchgate.net

Cobalt(II) complexes have also proven to be highly effective. A Co(II) complex bearing an iminopyridine ligand, (E)-N¹,N¹-dimethyl-N³-(pyridin-2-ylmethylene)propane-1,3-diamine, displayed the highest catalytic activity among a series of tested complexes, reaching 4.48 × 10⁴ g PMMA/(mol Co·h). researchgate.net This system also produced high molecular weight (11.1 × 10⁵ g/mol ) syndio-enriched PMMA. researchgate.net

Zinc(II) complexes are also active catalysts for MMA polymerization. A Zn(II) complex with an N-cyclohexyl substituted imine moiety achieved an activity of 3.33 × 10⁴ g PMMA/(mol Zn·h), yielding high molecular weight (9.62 × 10⁵ g/mol ) and moderately syndiotactic PMMA. researchgate.net Studies on cadmium(II) complexes have also been conducted, demonstrating their competence in MMA polymerization, although detailed comparative activity data is less common. researchgate.net The coordination geometry of the metal center, which varies from distorted square planar for Pd(II) to distorted tetrahedral for Zn(II) and five-coordinate geometries for Co(II) and Cd(II), significantly influences the catalytic environment and thus the polymerization outcome. researchgate.netresearchgate.net

| Metal Center | Ligand Type | Catalytic Activity (g PMMA / mol M·h) | Molecular Weight (Mw, g/mol) | Syndiotacticity (rr) | Source |

|---|---|---|---|---|---|

| Pd(II) | 4-methoxy-N-(pyridin-2-ylmethyl)aniline | 3.80 × 10⁴ | 9.12 × 10⁵ | ~0.68 | researchgate.net |

| Pd(II) | N-methyl-N-(pyridin-2-ylmethyl)aniline | 3.03 × 10⁴ | N/A | ~0.68 | researchgate.net |

| Co(II) | (E)-N¹,N¹-dimethyl-N³-(pyridin-2-ylmethylene)propane-1,3-diamine | 4.48 × 10⁴ | 11.1 × 10⁵ | Syndio-enriched | researchgate.net |

| Zn(II) | N-cyclohexyl substituted iminomethylpyridine | 3.33 × 10⁴ | 9.62 × 10⁵ | Moderately Syndiotactic | researchgate.net |

Role of Ligand Structural Modifications on Polymerization Performance

Modifications to the pyridinyl-aniline ligand structure are a powerful tool for tuning the performance of the corresponding metal catalysts. Both steric and electronic properties of the ligand can influence catalytic activity and the properties of the resulting polymer. nih.gov

For example, the introduction of an N-methyl group on the aniline nitrogen has been shown to have an adverse effect on the catalytic activity of some Pd(II) complexes in MMA polymerization, though the syndiotacticity of the polymer remains largely unaffected. researchgate.net This suggests that while the modification impacts the rate of polymerization, it does not alter the stereochemical control exerted by the catalyst.

Furthermore, studies on related iminopyridine-based copper(II) complexes highlight that the complexity and orientation of substituents on the ligand architecture play an influential role in steering catalytic activities. nih.gov The steric and electronic effects of these modifications can alter the coordination environment of the metal center, thereby affecting monomer access and insertion rates.

Other Radical and Coordination Polymerization Systems

Beyond MMA, metal complexes with pyridinyl-aniline and similar amine-based chelating ligands are active in other polymerization systems. For instance, palladium(II) complexes bearing aminomethylpyridine and aminomethylquinoline derivatives have demonstrated significant activities for the addition polymerization of norbornene, reaching up to 43.2 × 10⁵ g PNB/(mol Pd·h). researchgate.net

In the realm of olefin polymerization, nickel(II) complexes with related amine-pyridine ligands, when activated by cocatalysts like MAO or EtAlCl₂, are effective catalysts for ethylene (B1197577) oligomerization and polymerization. mdpi.comnih.gov These systems can produce polyethylene (B3416737) with varying branching densities and molecular weights, depending on the specific ligand structure and reaction conditions. The steric hindrance of the ligand, for example, can influence catalyst stability and activity, with bulkier ligands sometimes leading to living polymerization characteristics. mdpi.com

Applications in Organic Transformations

The unique electronic properties and coordination capabilities of the 2-methyl-N-(2-pyridin-2-ylethyl)aniline framework extend its utility to applications in organic synthesis, particularly in reactions involving the activation of otherwise inert chemical bonds.

Ligand-Based Activation of C-H Bonds

The 2-(pyridin-2-yl)aniline (B1331140) scaffold, which forms the core of the ligand , has been successfully employed as a removable directing group to promote the functionalization of C-H bonds. researchgate.netrsc.org In these applications, the pyridine nitrogen coordinates to a metal catalyst, positioning the aniline-containing part of the molecule in proximity to the metal's active site. This chelation-assisted strategy facilitates the activation of specific C(sp²)-H bonds on a substrate attached to the aniline nitrogen.

For example, 2-(pyridin-2-yl)aniline has been used as a directing group in copper-mediated C-H amination reactions. researchgate.netrsc.org This approach allows for the selective amination of the β-C(sp²)-H bonds of benzamide (B126) derivatives with a variety of amines, demonstrating good functional group tolerance. researchgate.net The ability of the pyridine-aniline unit to act as a bidentate ligand is crucial for bringing the catalytic metal center into close proximity to the target C-H bond, thereby lowering the activation energy for its cleavage and functionalization.

Mechanistic Investigations of Catalytic Cycles

Consistent with the absence of research on its catalytic application in pyridine synthesis, there are no mechanistic investigations of the catalytic cycles involving 2-methyl-N-(2-pyridin-2-ylethyl)aniline metal complexes for this purpose. Mechanistic studies in the broader field of pyridine synthesis are complex and catalyst-dependent, often involving pathways such as [2+2+2] cycloadditions, condensation reactions, and C-H activation, but these have not been explored in the context of the specified ligand. acsgcipr.orgresearchgate.net

Theoretical and Computational Investigations of 2 Methyl N 2 Pyridin 2 Ylethyl Aniline and Its Complexes

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of 2-methyl-N-(2-pyridin-2-ylethyl)aniline and its metallic complexes.

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 2-methyl-N-(2-pyridin-2-ylethyl)aniline and its complexes, DFT has been used to determine optimized ground state geometries, bond lengths, and bond angles. These calculations are fundamental for understanding the three-dimensional structure of the molecule and how it changes upon coordination to a metal center.

For instance, DFT calculations have been employed to model the geometry of related ligands and their complexes, providing insights into the coordination environment. The choice of the functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is critical for achieving accurate predictions of the molecular structure and electronic properties. These computational models help to elucidate the electronic structure, including the distribution of electron density and the nature of chemical bonds within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2-methyl-N-(2-pyridin-2-ylethyl)aniline, analysis of the HOMO-LUMO gap can predict its ability to donate or accept electrons in chemical reactions. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For example, chemical hardness indicates the resistance to change in electron distribution, with harder molecules being less reactive.

The following table summarizes key global reactivity descriptors and their calculation from HOMO and LUMO energies:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability; a larger gap implies higher stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table is generated based on established DFT principles for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of the Lewis-like chemical bonding description, including lone pairs and bond orbitals. For 2-methyl-N-(2-pyridin-2-ylethyl)aniline, NBO analysis can reveal important information about intramolecular interactions, such as hyperconjugation and charge transfer.

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these interactions. This information is valuable for understanding the stability of different conformations of the molecule and the nature of the coordination bonds in its metal complexes. For example, it can highlight the charge transfer from the ligand to the metal ion, which is a key aspect of coordination chemistry.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that complement quantum chemical studies by providing insights into the dynamic behavior and conformational preferences of molecules.

2-methyl-N-(2-pyridin-2-ylethyl)aniline is a flexible molecule with several rotatable bonds, which allows it to adopt various conformations. Molecular modeling techniques, such as conformational searches and potential energy surface scans, can be used to identify the most stable conformations and to determine the energy barriers between them.

Understanding the conformational preferences is crucial, as the specific conformation of the ligand can influence its coordination behavior and the properties of the resulting metal complex. These studies can predict which conformer is likely to be present under specific conditions and how the molecule might rearrange upon binding to a metal.

Computational methods can also be used to predict the chemical reactivity and selectivity of 2-methyl-N-(2-pyridin-2-ylethyl)aniline. By mapping the electrostatic potential on the molecular surface, it is possible to identify the regions that are most susceptible to electrophilic or nucleophilic attack.

Furthermore, reaction mechanisms can be modeled to understand the pathways of chemical transformations involving this molecule. For example, computational studies can help predict the regioselectivity and stereoselectivity of reactions, which is essential for designing synthetic routes and for understanding the catalytic activity of its metal complexes. By calculating the activation energies for different reaction pathways, researchers can predict the most likely products of a reaction.

Correlation of Theoretical Predictions with Experimental Data

The validation of theoretical and computational models through comparison with experimental data is a cornerstone of modern chemical research. For 2-methyl-N-(2-pyridin-2-ylethyl)aniline and its complexes, density functional theory (DFT) has become a powerful tool for predicting spectroscopic and electrochemical properties. The accuracy of these computational predictions is established by correlating them with experimentally determined values, which provides crucial insights into the electronic structure and behavior of the molecule and its derivatives. While comprehensive studies directly correlating theoretical and experimental data for 2-methyl-N-(2-pyridin-2-ylethyl)aniline are not extensively documented in dedicated publications, the principles and expected outcomes can be robustly inferred from research on closely related structural analogs, such as o-toluidine (B26562), N-substituted anilines, and pyridine (B92270) derivatives. acs.orgnih.gov

Computed vs. Experimental Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to calculate spectroscopic parameters. These theoretical results are then compared with experimental data from techniques like Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy to confirm structural assignments and understand electronic transitions. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP, are standard practice. The computed harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified gas-phase model. nih.gov To improve agreement, calculated frequencies are typically multiplied by a scaling factor (commonly between 0.96 and 0.98 for B3LYP). researchgate.net Studies on analogous compounds like o-toluidine and other aniline (B41778) derivatives show an excellent linear correlation between scaled theoretical wavenumbers and experimental FT-IR peaks. acs.orgresearchgate.net Key vibrational modes for 2-methyl-N-(2-pyridin-2-ylethyl)aniline, such as N-H stretching, aromatic C-H stretching, CH₃ group vibrations, and pyridine ring modes, can be accurately predicted and assigned based on these established methodologies.

Table 1: Illustrative Comparison of Computed and Experimental IR Frequencies for Analogue Structures This table presents representative data from studies on o-toluidine and aniline to demonstrate the typical correlation between theoretical and experimental values.

| Vibrational Assignment | Analogue Molecule | Experimental (FT-IR) Wavenumber (cm⁻¹) | Computed (DFT, Scaled) Wavenumber (cm⁻¹) |

| N-H Stretching | o-toluidine | 3242 | 3395 (unscaled) |

| C-H Stretching (CH₃) | o-toluidine | 2922 | 2893 (unscaled) |

| Aromatic C-H Stretching | Aniline | 3050 | 3065 |

| C=C Aromatic Stretching | Aniline | 1603 | 1610 |

| C-N Stretching | Aniline | 1277 | 1285 |

Note: Data is compiled for illustrative purposes from literature on analogue compounds. acs.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of molecules are predicted using TD-DFT calculations, which provide information on vertical excitation energies and oscillator strengths, corresponding to the λₘₐₓ values and intensities of absorption bands. nih.gov For aromatic amines and pyridine-containing compounds, the absorption bands typically arise from π→π* and n→π* transitions. nih.gov Computational studies on similar Schiff bases and aniline derivatives have shown that TD-DFT calculations can reproduce experimental UV-Vis spectra with good accuracy, particularly when solvent effects are included using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net The predicted λₘₐₓ values generally align well with experimental data, confirming the nature of the electronic transitions within the chromophoric system. nih.gov

Table 2: Representative Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λₘₐₓ) This table shows typical comparative data for aniline and a Schiff base containing aniline and thiophene (B33073) moieties.

| Compound | Solvent | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) | Transition Assignment |

| (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline | Ethanol | 268, 318, 411 | 266, 316, 402 | π→π, n→π |

| Aniline | Gas Phase | 239, 288 | 235, 285 | π→π* |

Note: Data is compiled for illustrative purposes from literature on analogue compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is the standard for calculating theoretical ¹H and ¹³C NMR chemical shifts. nih.gov There is generally a strong linear correlation between the calculated and experimental chemical shifts. nih.gov Studies on a wide range of organic molecules, including pyridine derivatives and substituted anilines, have demonstrated that theoretical calculations can reliably predict chemical shifts, aiding in the complete and unambiguous assignment of experimental NMR spectra. nih.govnih.gov Deviations are often minimal and can be attributed to solvent effects and the specific choice of the DFT functional and basis set.

Table 3: Illustrative Correlation of Experimental and Calculated NMR Chemical Shifts (δ, ppm) for a Pyridine Derivative This table presents data for a bioactive pyridine derivative to illustrate the high degree of correlation typically observed.

| Atom Type | Experimental δ (ppm) | Calculated δ (ppm) | Correlation Coefficient (R²) |

| ¹³C NMR | 112.7 - 166.9 | 113.1 - 167.5 | 0.998 |

| ¹H NMR | 2.17 - 7.50 | 2.20 - 7.55 | 0.992 |

Note: Data is compiled for illustrative purposes from literature on a complex pyridine derivative to show typical correlation strength. nih.govnih.gov

Calculated vs. Experimental Redox Potentials

The redox properties of 2-methyl-N-(2-pyridin-2-ylethyl)aniline are typically investigated when it acts as a ligand in a metal complex. The redox potentials of these complexes, which correspond to metal-centered (e.g., M²⁺/M³⁺) or ligand-centered oxidation/reduction events, can be measured experimentally using techniques like cyclic voltammetry (CV).

Computational chemistry provides a framework for predicting these redox potentials. The process involves calculating the Gibbs free energies of the complex in its oxidized (G_ox) and reduced (G_red) states. The potential (E°) is then determined relative to a reference electrode, often requiring the calculation of the absolute potential of the reference itself. DFT calculations have proven effective in predicting the redox potentials of transition metal complexes with N-donor ligands. nih.gov Studies on nickel and iron complexes with bidentate and tridentate nitrogen-containing ligands show that calculated potentials often exhibit a strong linear correlation with experimental values, although absolute values may have a systematic offset. nih.govresearchgate.net This offset can be corrected by applying a linear regression analysis to a series of related compounds. The electronic effects of substituents on the ligand, such as the electron-donating methyl group in the target compound, can be accurately modeled, and their influence on the redox potentials of the resulting complexes can be predicted. nih.gov For instance, electron-donating groups on the ligand are expected to make the oxidation of the metal center more favorable, resulting in a cathodic (less positive) shift in the redox potential, a trend that is well-reproduced by DFT calculations. nih.gov

Table 4: Illustrative Comparison of Experimental and Calculated Redox Potentials for Ni(II) Complexes with Bidentate N-Ligands This table demonstrates the correlation for complexes analogous to those that could be formed with 2-methyl-N-(2-pyridin-2-ylethyl)aniline.

| Complex/Ligand System | Redox Couple | Experimental E₁/₂ (V vs. Fc/Fc⁺) | Calculated E° (V vs. Fc/Fc⁺) |

| [Ni(bpy)₂(Mes)Br] (bpy = bipyridine) | Ni(II)/Ni(I) | -2.05 | -2.10 |

| [Ni(phen)₂(Mes)Br] (phen = phenanthroline) | Ni(II)/Ni(I) | -1.98 | -2.04 |

| [Ni(MeObpy)₂(Mes)Br] | Ni(II)/Ni(I) | -2.24 | -2.29 |

Note: Data is compiled for illustrative purposes from literature on analogue compounds to show typical correlation. nih.gov Redox potentials are highly dependent on the specific metal center, coordination geometry, and solvent.

Advanced Spectroscopic Characterization Techniques for 2 Methyl N 2 Pyridin 2 Ylethyl Aniline and Its Metal Complexes

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding within 2-methyl-N-(2-pyridin-2-ylethyl)aniline and its metal complexes.

The vibrational spectrum of 2-methyl-N-(2-pyridin-2-ylethyl)aniline is complex, featuring contributions from the o-toluidine (B26562) and 2-ethylpyridine moieties. The assignment of these vibrational modes is based on established literature values for related aniline (B41778) and pyridine (B92270) derivatives. asianpubs.orgnih.govresearchgate.netnih.govijseas.com

Key vibrational modes include:

N-H Stretching: A characteristic band for the secondary amine (N-H) stretching vibration is expected in the region of 3300-3500 cm⁻¹. nih.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aniline and pyridine rings typically appear in the 3000-3100 cm⁻¹ range.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and ethyl (-CH₂-CH₂-) groups are observed between 2850 and 3000 cm⁻¹. nih.gov

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds in both the aniline and pyridine rings, as well as the carbon-nitrogen double bonds in the pyridine ring, give rise to a series of bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond is typically found around 1500-1600 cm⁻¹.

Methyl Group Bending: Asymmetric and symmetric bending vibrations of the methyl group are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively. nih.gov

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond (aniline part) and the aliphatic carbon-nitrogen bond are expected in the 1250-1350 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for 2-methyl-N-(2-pyridin-2-ylethyl)aniline.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 3000 |

| C=C and C=N Stretching (Aromatic Rings) | 1400 - 1650 |

| N-H Bending | 1500 - 1600 |

| Methyl (-CH₃) Bending | 1375 - 1450 |

| C-N Stretching | 1250 - 1350 |

Upon coordination of 2-methyl-N-(2-pyridin-2-ylethyl)aniline to a metal center, significant shifts in the vibrational frequencies of the ligand are observed, providing direct evidence of metal-ligand bond formation. The ligand typically acts as a bidentate chelating agent, coordinating through the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine. nih.govscispace.com

Pyridine Ring Vibrations: The coordination of the pyridine nitrogen to the metal center leads to a characteristic shift of the C=C and C=N stretching vibrations to higher frequencies (a blue shift). This is due to the kinematic coupling and the increase in the force constant of these bonds upon coordination.

N-H Vibrations: The coordination of the secondary amine nitrogen to the metal results in a shift of the N-H stretching vibration to a lower frequency (a red shift) and a change in the position of the N-H bending vibration. These shifts are indicative of the donation of electron density from the nitrogen to the metal.

New Vibrational Modes: In the far-infrared region of the spectrum (typically below 600 cm⁻¹), new bands appear that are not present in the free ligand. These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds, providing direct proof of coordination.

The magnitude of these spectral shifts can provide qualitative information about the strength of the metal-ligand bonds.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is employed to study the electronic transitions within the 2-methyl-N-(2-pyridin-2-ylethyl)aniline ligand and its metal complexes.

The UV-Vis spectrum of 2-methyl-N-(2-pyridin-2-ylethyl)aniline in a suitable solvent is expected to show absorption bands corresponding to electronic transitions within the aromatic rings.

π→π* Transitions: Intense absorption bands are expected in the UV region (typically below 300 nm) due to π→π* transitions within the aniline and pyridine rings. researchgate.netajrsp.comresearchgate.net

n→π* Transitions: A weaker absorption band may be observed at longer wavelengths (around 300-350 nm) corresponding to the n→π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. ajrsp.comlibretexts.org

Upon formation of metal complexes, the electronic spectrum can change significantly:

Shifts in Ligand-Based Transitions: The π→π* and n→π* transitions of the ligand are often shifted in energy upon coordination to a metal ion. These shifts are a result of the metal ion's influence on the energy levels of the ligand's molecular orbitals.

d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may appear in the visible region of the spectrum. mdpi.comsemanticscholar.org These bands are due to the promotion of electrons between the d-orbitals of the metal ion, which are split in energy by the ligand field. The position and number of these bands can provide information about the geometry of the complex (e.g., octahedral or tetrahedral).

Charge Transfer Bands: Intense absorption bands, known as charge transfer (CT) bands, can also appear in the spectra of metal complexes. semanticscholar.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the relative energies of the metal and ligand orbitals.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| π→π* (Ligand) | < 300 | High ( > 10,000) | Intense bands associated with the aromatic rings. |

| n→π* (Ligand) | 300 - 350 | Low ( < 2,000) | Weaker band involving non-bonding electrons on the nitrogen atom. libretexts.org |

| d-d (Metal Complexes) | 400 - 700 | Low ( < 100) | Weak bands observed in transition metal complexes, geometry-dependent. mdpi.com |

| Charge Transfer (Metal Complexes) | 350 - 600 | High ( > 5,000) | Intense bands resulting from electron transfer between ligand and metal. semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-methyl-N-(2-pyridin-2-ylethyl)aniline. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while 2D NMR techniques can be used to establish connectivity between different parts of the molecule.

The ¹H and ¹³C NMR spectra of 2-methyl-N-(2-pyridin-2-ylethyl)aniline exhibit distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment of the molecular structure.

¹H NMR Spectroscopy:

Aromatic Protons: The protons on the pyridine and aniline rings are expected to resonate in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. nih.govchemicalbook.comchemicalbook.com The distinct electronic environments of the two rings will lead to separate signals for each proton.

Ethyl Bridge Protons: The two methylene groups of the ethyl bridge (-CH₂-CH₂-) will appear as two distinct multiplets, likely in the range of 2.5-4.0 ppm.

N-H Proton: The proton of the secondary amine will give rise to a signal that can be broad and its chemical shift is dependent on the solvent and concentration. It is typically observed between 3.5 and 5.0 ppm.

Methyl Protons: The methyl group attached to the aniline ring will produce a singlet in the upfield region, around 2.0-2.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy:

Aromatic Carbons: The carbon atoms of the pyridine and aniline rings will have signals in the downfield region, from approximately 110 to 160 ppm. hmdb.caresearchgate.net

Ethyl Bridge Carbons: The two methylene carbons of the ethyl bridge will resonate in the aliphatic region, typically between 30 and 50 ppm.

Methyl Carbon: The carbon of the methyl group will appear at a higher field, usually in the range of 15-25 ppm.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign the ¹H and ¹³C signals. researchgate.nethmdb.ca HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. These techniques are invaluable for confirming the connectivity of the molecular structure.

Investigation of Solution-Phase Dynamics and Isomerism

In solution, metal complexes of flexible ligands like 2-methyl-N-(2-pyridin-2-ylethyl)aniline can exhibit dynamic behaviors and exist as a mixture of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for investigating these phenomena.

Dynamic processes such as conformational changes due to the flexible ethyl backbone or restricted rotation around the N-aryl bond can be studied. These dynamic equilibria may lead to the broadening or coalescence of NMR signals as the temperature is varied. For related metal complexes, such as those involving N,N'-bidentate ligands with iridium(III) and rhodium(III), the presence of diastereoisomers in solution has been confirmed using ¹H NMR studies at room temperature researchgate.net. It is plausible that chiral complexes of 2-methyl-N-(2-pyridin-2-ylethyl)aniline could also exhibit similar isomerism in solution, which could be resolved and characterized by detailed NMR analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying metal complexes with unpaired electrons (paramagnetic centers) ethz.ch. It provides detailed information about the electronic structure and the local environment of the metal ion cardiff.ac.ukresearchgate.net.

For a d⁹ metal ion like copper(II), EPR spectroscopy is particularly informative cmu.edu. The interaction of the unpaired electron with the external magnetic field and with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) gives rise to characteristic EPR spectra.

In frozen solution (glass) at low temperatures, the spectrum typically resolves into components parallel (g∥) and perpendicular (g⊥) to the principal axis of symmetry of the complex. This anisotropy in the g-tensor, along with the hyperfine coupling constant (A-tensor), provides a fingerprint of the Cu(II) ion's coordination environment. For instance, studies on a related Cu(II) complex with N-(2-pyridylmethylene)aniline in a frozen toluene/methanol glass at 77 K yielded the parameters shown in the table below, which are characteristic of a monomeric copper(II) species nih.gov.

| Parameter | Value | Source |

| g∥ | 2.328 | nih.gov |

| g⊥ | 2.065 | nih.gov |

| A∥ | 142 x 10⁻⁴ cm⁻¹ | nih.gov |

| g_isotropic | 2.151 | nih.gov |

This data is for the analogous compound Methanoldinitrato[N-(2-pyridylmethylene)aniline]copper(II) and serves as an illustrative example.

The relative magnitudes of the g-tensor components are directly related to the electronic ground state of the paramagnetic metal center. For Cu(II) complexes, an axial spectrum with g∥ > g⊥ > 2.0023 is a strong indicator of an unpaired electron residing primarily in the d(x²-y²) orbital nih.gov. This ground state is typical for copper(II) ions in elongated octahedral or square pyramidal coordination geometries nih.govmdpi.com.

Conversely, an "inverse" axial spectrum where g⊥ > g∥ would suggest a d(z²) ground state, often associated with a compressed octahedral or trigonal bipyramidal geometry mdpi.com. By analyzing the EPR spectrum of a Cu(II) complex with 2-methyl-N-(2-pyridin-2-ylethyl)aniline, its electronic ground state and, by extension, its likely coordination geometry could be determined.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material unimi.it.

Single-crystal X-ray diffraction provides an unambiguous determination of molecular structure, including the connectivity of atoms and their spatial arrangement unimi.itnih.gov. The experiment yields fundamental crystallographic information such as the crystal system, space group, and unit cell dimensions. This technique would allow for the unequivocal structural characterization of any crystalline metal complex of 2-methyl-N-(2-pyridin-2-ylethyl)aniline.

The table below shows representative crystallographic data for a complex containing a related ligand, N,N-bis(2-pyridylmethyl)aniline nih.gov.

| Parameter | Value | Source |

| Chemical Formula | C₁₈H₁₇N₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 11.4866 (19) | nih.gov |

| b (Å) | 16.811 (3) | nih.gov |

| c (Å) | 7.7930 (12) | nih.gov |

| β (°) | 101.471 (3) | nih.gov |

| V (ų) | 1474.8 (4) | nih.gov |

This data is for the analogous compound N,N-bis(2-pyridylmethyl)aniline and serves as an illustrative example of crystallographic parameters.

The primary output of a single-crystal X-ray diffraction experiment is a detailed structural model from which precise geometric parameters can be extracted. This includes:

Coordination Geometry: The data reveals the coordination number and the geometry around the central metal ion (e.g., octahedral, square pyramidal, tetrahedral) researchgate.netnih.govmdpi.com. For example, a Cu(II) complex with a similar Schiff base ligand was found to have a square pyramidal geometry nih.gov.

Bond Lengths: The distances between the metal center and the coordinating nitrogen atoms of the 2-methyl-N-(2-pyridin-2-ylethyl)aniline ligand (M-N(py), M-N(amine), M-N(aniline)) can be measured with high precision.

Bond Angles: The angles between the coordinating atoms define the geometry and reveal any distortions from an ideal polyhedron. The "bite angles" of the chelating ligand are particularly important as they indicate the degree of strain within the complex. For a related palladium complex, a bite angle of 81.63° was observed researchgate.net, while the basal angles in a copper complex ranged from 80.8° to 96.6° nih.gov.

A thorough analysis of these parameters provides fundamental insights into the steric and electronic interactions that govern the structure of the metal complex in the solid state.

Mass Spectrometry (LC-MS, HR-Mass)

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of 2-methyl-N-(2-pyridin-2-ylethyl)aniline and its metal complexes, providing definitive information on molecular weight and structural features. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the ligand and its complexes from reaction mixtures or biological matrices. High-resolution mass spectrometry (HR-MS) further affords the determination of the precise elemental composition, confirming the molecular formula with high accuracy.

In electrospray ionization (ESI), a soft ionization technique commonly used for such compounds, the ligand is typically observed as the protonated molecular ion [M+H]⁺. For metal complexes, ESI-MS spectra can reveal the mass of the entire complex cation, such as [M(L)Cl]⁺ or [M(L)₂]²⁺ (where L represents the ligand and M the metal ion), and can provide insights into the stoichiometry of the metal-ligand coordination. mdpi.com The isotopic distribution pattern observed in the mass spectrum is crucial for confirming the identity of the metal present in the complex.

Tandem mass spectrometry (MS/MS) experiments are employed to elucidate the structure by inducing fragmentation of the parent ion. The fragmentation of protonated 2-methyl-N-(2-pyridin-2-ylethyl)aniline is expected to occur at the weakest bonds. Common fragmentation pathways would include the cleavage of the C-N and C-C bonds of the ethyl bridge connecting the aniline and pyridine moieties. This would lead to characteristic fragment ions corresponding to the 2-methylaniline and vinylpyridine or related radical cations. For instance, cleavage of the benzylic C-N bond would yield fragments with m/z values corresponding to the 2-methyl-N-ethylaniline cation and the pyridin-2-ylmethyl radical, or vice versa. The fragmentation patterns of aromatic amines and pyridine derivatives have been studied, providing a basis for interpreting the spectra of more complex molecules. nih.govmassbank.eunih.gov

High-resolution mass spectrometry, often utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass measurements with high precision (typically <5 ppm error), which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.orgresearchgate.net This is particularly valuable for confirming the successful synthesis of the target ligand and its metal complexes.

| Ion Type | Description | Expected m/z (Monoisotopic) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | Protonated parent molecule of the ligand | 227.1543 | - |

| [C₈H₁₀N]⁺ | Fragment from cleavage of the ethyl bridge (aniline side) | 120.0808 | Cleavage of the N-CH₂ bond |

| [C₇H₈N]⁺ | Fragment from cleavage of the ethyl bridge (pyridine side) | 106.0651 | Cleavage of the CH₂-CH₂ bond |

| [M(L)Cl]⁺ (for a Cu(II) complex) | Complex cation with one ligand and one chloride ion | 323.0422 (for ⁶³Cu) | - |

Other Complementary Spectroscopic Techniques (e.g., Thermal Analysis)

Thermal analysis techniques, particularly thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC), provide crucial information about the thermal stability, decomposition pathways, and composition of metal complexes of 2-methyl-N-(2-pyridin-2-ylethyl)aniline. These methods are vital for understanding the material's behavior at elevated temperatures, which is important for applications in catalysis and materials science. aristonpubs.commdpi.com

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides quantitative information about decomposition processes, such as the loss of solvent molecules (e.g., water or ethanol), the degradation of the organic ligand, and the formation of a final stable residue, which is often a metal oxide. researchgate.net The thermal decomposition of coordination complexes typically occurs in distinct, sequential steps. mdpi.com

For a hypothetical hydrated metal complex of 2-methyl-N-(2-pyridin-2-ylethyl)aniline, a typical TGA curve would exhibit an initial weight loss at lower temperatures (e.g., <150 °C), corresponding to the removal of lattice or coordinated water molecules. nih.gov Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic ligand. The temperature at which this decomposition begins is a measure of the complex's thermal stability. The coordination of the ligand to the metal ion generally enhances its thermal stability compared to the free ligand. aristonpubs.com

The decomposition pattern can also offer insights into the stoichiometry of the complex. By comparing the observed percentage mass loss at each step with the calculated theoretical values, the composition of the intermediate and final products can be inferred. semanticscholar.org For example, the final residue at the end of the analysis in an air atmosphere is typically the most stable metal oxide, confirming the metal content of the original complex. researchgate.net The kinetic and thermodynamic parameters of the decomposition steps can also be calculated from the thermograms to further characterize the material's stability. aristonpubs.com

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) Observed | Mass Loss (%) Calculated | Assignment |

|---|---|---|---|---|

| 1 | 80 - 150 | ~5.0 | 5.2 | Loss of two hydrated water molecules (2H₂O) |

| 2 | 250 - 400 | ~32.0 | 32.5 | Decomposition of the pyridine and ethyl part of the ligand |

| 3 | 400 - 600 | ~31.0 | 31.2 | Decomposition of the 2-methylaniline moiety |

| - | > 600 | Final Residue (~23.0%) | Formation of stable metal oxide (e.g., CuO) |

Supramolecular Chemistry and Intermolecular Interactions in 2 Methyl N 2 Pyridin 2 Ylethyl Aniline Systems

Investigation of Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a highly directional and relatively strong non-covalent interaction that plays a pivotal role in determining the crystal packing of molecules containing suitable functional groups. In the case of 2-methyl-N-(2-pyridin-2-ylethyl)aniline, the secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring is a potential hydrogen bond acceptor.

The following table summarizes common hydrogen bond motifs observed in related crystalline structures:

| Compound/System | Hydrogen Bond Type | Resulting Motif |

| N-Benzylaniline Derivatives | N-H···π | Infinite Chains iucr.orgresearchgate.net |

| Aniline-Pyridine Co-crystals | N-H···N | Dimers, Chains nih.govmdpi.com |

| Protonated Oligoanilines | N-H···O (with counter-ion) | Ion-pair interactions nih.gov |

Role of π-π Stacking and Other Aromatic Interactions in Crystal Packing

The presence of two aromatic rings, a phenyl and a pyridyl group, in 2-methyl-N-(2-pyridin-2-ylethyl)aniline makes π-π stacking interactions a significant contributor to the stabilization of its crystal structure. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face (C-H···π), and offset or slipped-stack arrangements.

In many crystal structures of compounds containing both pyridine and aniline (B41778) rings, π-π stacking is a prevalent feature, with centroid-to-centroid distances typically ranging from 3.5 to 4.0 Å. nih.gov For example, in the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are π-π stacked into columns with an interplanar separation of 3.8537 (8) Å. nih.gov The flexible ethyl spacer in 2-methyl-N-(2-pyridin-2-ylethyl)aniline introduces the possibility of both intramolecular and intermolecular π-π stacking. rsc.org Intramolecular stacking, where the phenyl and pyridyl rings of the same molecule interact, would lead to a folded conformation. rsc.org Intermolecular stacking, on the other hand, would contribute to the formation of extended assemblies. The balance between these two modes of interaction would be influenced by steric factors, such as the position of the methyl group on the aniline ring, and the presence of other competing intermolecular forces like hydrogen bonding.

The following table presents typical π-π stacking parameters found in related aromatic compounds:

| Interaction Type | Typical Centroid-Centroid Distance (Å) | Geometric Arrangement |

| Face-to-Face | 3.5 - 3.8 | Parallel displacement of rings |

| Edge-to-Face (C-H···π) | ~5.0 (H to centroid) | Perpendicular orientation of rings |

| Intermolecular Stacking | 3.6 - 4.0 | Formation of columns or layers nih.gov |

| Intramolecular Stacking | Dependent on linker flexibility | Folded molecular conformation rsc.org |

Metallophilic Interactions within Polymeric or Dimeric Metal Complexes